4-Chloro-3-fluoro-DL-phenylalanine

Description

BenchChem offers high-quality 4-Chloro-3-fluoro-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-fluoro-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARTVDUTCAAMSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-fluoro-DL-phenylalanine: Properties, Structure, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Di-Halogenated Phenylalanine Analogs in Chemical Biology

In the landscape of modern medicinal chemistry and chemical biology, the strategic incorporation of halogen atoms into bioactive molecules represents a cornerstone of rational drug design. Halogenation can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Among the vast array of halogenated compounds, non-proteinogenic amino acids like 4-Chloro-3-fluoro-DL-phenylalanine are of particular interest. These molecules serve as versatile chiral building blocks for synthesizing novel peptides and small molecule therapeutics.[2]

This guide provides a comprehensive technical overview of 4-Chloro-3-fluoro-DL-phenylalanine, a di-halogenated analog of the essential amino acid phenylalanine. While detailed experimental data for this specific isomer is not extensively documented in public literature, this paper will synthesize available information, present data from closely related analogs to provide scientific context, and discuss its structure, potential synthesis strategies, and anticipated applications in research and development.

Core Chemical Identity and Structure

4-Chloro-3-fluoro-DL-phenylalanine is a synthetic amino acid characterized by the presence of both a chlorine and a fluorine atom on its phenyl ring. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers.

The precise placement of the halogen substituents at the 4- and 3-positions of the phenyl ring creates a unique electronic and steric profile that distinguishes it from other halogenated phenylalanines. This substitution pattern is expected to influence its chemical reactivity and biological activity.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-3-fluoro-DL-phenylalanine

This guide provides a comprehensive overview of the core physicochemical characteristics of 4-Chloro-3-fluoro-DL-phenylalanine, a halogenated derivative of the essential amino acid phenylalanine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this compound, particularly in the fields of medicinal chemistry, biochemistry, and materials science. By synthesizing available data with established scientific principles, this guide offers field-proven insights into the handling, analysis, and potential utility of this unique molecule.

Introduction: The Significance of Halogenated Phenylalanines

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the structure of amino acids has become a powerful tool in drug discovery and protein engineering. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Chloro-3-fluoro-DL-phenylalanine, as a di-halogenated analog, presents a unique combination of electronic and steric properties that make it a compelling candidate for the development of novel therapeutic agents and research tools. The presence of both chlorine and fluorine on the phenyl ring can modulate the acidity of the carboxylic acid and the basicity of the amino group, as well as influence hydrophobic and electrostatic interactions.

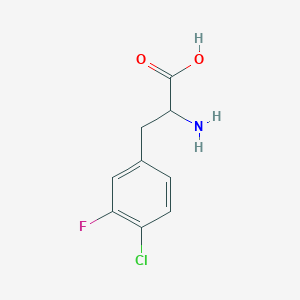

Chemical Identity and Structure

4-Chloro-3-fluoro-DL-phenylalanine is a synthetic amino acid derivative. Its structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 4-chloro-3-fluorobenzyl side chain. The "DL" designation indicates that it is a racemic mixture of both the D- and L-enantiomers.

Molecular Structure:

Caption: Chemical structure of 4-Chloro-3-fluoro-DL-phenylalanine.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 439587-16-3 | [1] |

| Molecular Formula | C₉H₉ClFNO₂ | [2] |

| Molecular Weight | 217.62 g/mol | [2] |

| IUPAC Name | 2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid | [1] |

| InChI Key | GARTVDUTCAAMSC-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

| Physical State | Solid-Powder | - | [1] |

| Boiling Point | 243-245 °C (decomposition) | - | [1] |

| Melting Point | Not available | Data for the related 4-fluoro-DL-phenylalanine is 253-255 °C (decomposes). | [3] |

| Solubility | Not available | Expected to have limited solubility in water and be more soluble in organic solvents. | - |

| pKa (acidic) | ~2 | Predicted based on typical amino acid pKa values. | - |

| pKa (basic) | ~9 | Predicted based on typical amino acid pKa values. | - |

| logP | Not available | The XLogP3 for the related 3-Chloro-4-fluoro-L-phenylalanine is -1.3. | [4] |

Synthesis and Reactivity

The synthesis of halogenated phenylalanines can be achieved through various organic chemistry routes. A common approach involves the modification of a suitable starting material, such as a substituted benzaldehyde, followed by the introduction of the amino acid functionality.

Conceptual Synthetic Workflow:

A plausible synthetic route could involve the Erlenmeyer-Plöchl reaction, starting from 4-chloro-3-fluorobenzaldehyde. This would be followed by reduction and hydrolysis to yield the final racemic amino acid.

Caption: A representative synthetic workflow for 4-Chloro-3-fluoro-DL-phenylalanine.

Reactivity and Stability:

As an amino acid, 4-Chloro-3-fluoro-DL-phenylalanine is expected to undergo reactions typical of this class of compounds, such as peptide bond formation. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of two deactivating halogen substituents will make it less reactive than unsubstituted phenylalanine. The compound should be stored at ambient temperature in a dry, well-ventilated place.[1] It is expected to be stable under standard laboratory conditions.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 4-Chloro-3-fluoro-DL-phenylalanine.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the α-proton, the two β-protons, and the aromatic protons. The aromatic region will display complex splitting patterns due to coupling with both the fluorine atom and adjacent protons.

-

¹³C NMR: The carbon NMR will provide signals for the carbonyl carbon, the α- and β-carbons, and the aromatic carbons. The signals for the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift and coupling constants will be informative about the electronic environment of the fluorine atom.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 4-Chloro-3-fluoro-DL-phenylalanine in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid dissolution, or DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H spectrum and assign the chemical shifts based on established correlations and coupling patterns.

5.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amino and carboxyl functional groups.

-

N-H stretching: Broad bands in the region of 3000-3300 cm⁻¹.

-

C=O stretching (carboxyl): A strong absorption band around 1700-1750 cm⁻¹.

-

C-Cl and C-F stretching: Bands in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

5.3. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI): This soft ionization technique is well-suited for amino acids and should produce a prominent protonated molecule [M+H]⁺ at m/z 218.03.

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments can provide structural information by inducing fragmentation of the parent ion. Common fragmentation pathways for amino acids include the loss of water and carbon monoxide from the carboxylic acid group.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Data Acquisition: Infuse the sample into an ESI-mass spectrometer and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Biological and Pharmacological Context

While specific biological activity data for 4-Chloro-3-fluoro-DL-phenylalanine is not extensively documented, the broader class of fluorinated phenylalanines has shown significant potential in various applications.[5]

-

Enzyme Inhibition: Halogenated amino acids can act as inhibitors of enzymes involved in amino acid metabolism.

-

Peptide and Protein Engineering: Incorporation of this non-canonical amino acid into peptides and proteins can enhance their stability, modify their conformation, and alter their binding properties.

-

Drug Development: The unique electronic properties of the 4-chloro-3-fluorophenyl group may lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

Safety and Handling

Based on the available information for 4-Chloro-3-fluoro-DL-phenylalanine, the following safety precautions should be observed:[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound.

Conclusion

4-Chloro-3-fluoro-DL-phenylalanine is a halogenated amino acid with significant potential for use in scientific research and drug development. While a complete experimental dataset for its physicochemical properties is not yet available, this guide has provided a comprehensive overview based on existing information and scientific principles. The unique structural features of this molecule warrant further investigation to fully elucidate its properties and unlock its potential in various applications.

References

-

abcr GmbH. 4-Chloro-3-fluoro-DL-phenylalanine. [Link]

-

Arctom, Inc. 4-Chloro-3-fluoro-DL-phenylalanine. [Link]

-

PubChem. 3-Chloro-4-fluoro-L-phenylalanine. [Link]

-

SpectraBase. 4-Fluoro-D,L-phenylalanine. [Link]

-

PubChem. 4-fluoro-L-phenylalanine. [Link]

-

Mannhold, R. Prediction of physicochemical properties. [Link]

-

Bergazin, T. D. Advancing physicochemical property predictions in computational drug discovery. [Link]

-

PubChem. p-Fluorophenylalanine. [Link]

-

PubMed. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. [Link]

-

Bergazin, T. D. et al. Advancing physicochemical property predictions in computational drug discovery. [Link]

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]

-

Salama, A. et al. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

ResearchGate. Prediction of Physicochemical Properties. [Link]

-

NIST. DL-Phenylalanine. [Link]

-

Salama, A. et al. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

SpectraBase. 4-Fluoro-D,L-phenylalanine - Optional[13C NMR] - Spectrum. [Link]

-

SLS. 4-Chloro-DL-phenylalanine, | C6506-25G | SIGMA-ALDRICH. [Link]

Sources

- 1. 4-Chloro-3-fluoro-DL-phenylalanine | 439587-16-3 [sigmaaldrich.com]

- 2. 439587-16-3 4-Chloro-3-fluoro-DL-phenylalanine AKSci 3696CS [aksci.com]

- 3. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-CHLORO-3-FLUORO-DL-PHENYLALANINE | 439587-16-3 [amp.chemicalbook.com]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Halogenation of Phenylalanine: A Technical Guide to Unlocking Novel Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogen atoms into the phenylalanine scaffold is a potent and increasingly utilized strategy in chemical biology and drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of halogenated phenylalanine derivatives. By examining the nuanced effects of fluorine, chlorine, bromine, and iodine on the physicochemical properties of this fundamental amino acid, we illuminate how these modifications can be leveraged to enhance therapeutic efficacy, modulate protein structure and function, and develop novel diagnostic agents. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique characteristics of these modified biomolecules to advance their research and therapeutic programs.

Introduction: The Rationale for Halogenating Phenylalanine

Phenylalanine, an essential aromatic amino acid, is a common constituent of peptides and proteins, playing critical roles in molecular recognition, structural stability, and biological function. Its aromatic side chain serves as a versatile scaffold for chemical modification, with halogenation emerging as a particularly powerful tool for fine-tuning its properties. The substitution of a hydrogen atom with a halogen can dramatically alter the physicochemical characteristics of the amino acid, and consequently, the peptides and proteins into which it is incorporated.[1][2][3] These modifications can enhance thermal and proteolytic stability, modulate biological activity, and serve as versatile probes for studying molecular interactions.[1] The introduction of halogens provides a means to precisely adjust properties such as lipophilicity, electrostatic interactions, and steric bulk.[1]

This guide will delve into the specific effects of different halogens, their impact on biological systems, and the experimental methodologies used to characterize their activity.

The Influence of Halogenation on Physicochemical Properties

The choice of halogen (Fluorine, Chlorine, Bromine, or Iodine) is a critical determinant of the resulting biological activity, as each imparts a unique set of physicochemical properties to the phenylalanine ring.

Fluorine: The Minimalist Modifier with Profound Electronic Effects

Due to its small size, comparable to that of a hydrogen atom, fluorine is often considered an isosteric replacement.[4] However, its high electronegativity induces significant changes in the electronic properties of the aromatic ring, altering the charge distribution and potentially influencing crucial molecular interactions like cation-π stacking, which are often vital for peptide-receptor binding and enzymatic activity.[5][6] This can lead to enhanced receptor affinity, improved enzymatic efficiency, and increased proteolytic stability.[5] The incorporation of fluorinated aromatic amino acids can also increase the catabolic stability of therapeutic proteins and peptide-based vaccines.[6]

Chlorine and Bromine: Modulating Lipophilicity and Enabling Further Chemistry

Chlorine and bromine introduce greater steric bulk and lipophilicity compared to fluorine.[7] These modifications can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity for its target.[1] The presence of a bromine atom, in particular, can facilitate halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.[1] Furthermore, brominated and iodinated phenylalanine derivatives serve as versatile intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse molecular architectures.[8][9]

Iodine: A Heavy Halogen for Imaging and Enhanced Interactions

Iodine, the largest and most polarizable of the common halogens, significantly increases the van der Waals volume and hydrophobicity of the phenylalanine side chain.[4] Radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are particularly valuable in medical imaging, with iodinated phenylalanine derivatives being developed as novel tracers for tumor imaging with Positron Emission Tomography (PET).[10][11][12] The large size and potential for halogen bonding can also be exploited to modulate protein aggregation, as seen in studies of amyloid formation.[4]

Biological Activities and Applications of Halogenated Phenylalanine Derivatives

The tailored physicochemical properties of halogenated phenylalanines have led to their successful application in a wide range of biological contexts.

Neuroprotection: Attenuating Glutamatergic Synaptic Transmission

Certain halogenated derivatives of L-phenylalanine have demonstrated potent neuroprotective effects. For instance, 3,5-dibromo-L-tyrosine (a derivative of phenylalanine) has been shown to attenuate excitatory glutamatergic synaptic transmission with greater potency than L-phenylalanine itself.[13][14][15] This antiglutamatergic activity offers a promising therapeutic avenue for conditions characterized by glutamate receptor overactivation, such as brain ischemia.[13][14] In animal models of stroke, these derivatives have been shown to reduce brain infarct volume and improve neurological outcomes.[13][14]

Antiviral Activity: Targeting the HIV-1 Capsid

Phenylalanine derivatives are key components of certain antiviral drugs. The HIV-1 capsid (CA) protein, which plays multiple roles in the viral lifecycle, is a promising target for antiviral drug development.[16][17] Novel phenylalanine derivatives have been designed and synthesized as HIV-1 CA protein inhibitors, with some exhibiting potent anti-HIV-1 activity.[16][17] Strategic halogenation of the phenylalanine core in these inhibitors has been shown to be beneficial for their antiviral activity.[18]

Modulating Amyloid Formation

The self-assembly of amyloidogenic peptides is a hallmark of several neurodegenerative diseases. Halogenation of the phenylalanine residue within these peptides has been used as a tool to investigate the driving forces behind aggregation.[4][19] Studies on the amyloid core sequence of human islet amyloid polypeptide (hIAPP), NFGAIL, have shown that fluorination and iodination of the phenylalanine residue can modulate the kinetics of amyloid formation.[4][19][20] A key finding is the correlation between increased hydrophobicity of the halogenated phenylalanine and accelerated aggregation kinetics.[4][20]

Visualizing the Impact of Halogenation on Hydrophobicity

The following diagram illustrates the relationship between the degree of halogenation and the resulting hydrophobicity of the phenylalanine derivative, a key factor in its biological activity.

Caption: Relationship between halogenation and hydrophobicity.

Experimental Protocols

Enzymatic Synthesis of Halogenated L-Phenylalanine

This protocol outlines a general method for the enzymatic synthesis of halogenated L-phenylalanine derivatives, adapted from methodologies described in the literature.[21][22]

Objective: To synthesize a halogenated L-phenylalanine derivative using phenylalanine ammonia lyase (PAL).

Materials:

-

Halogenated (E)-cinnamic acid derivative

-

Phenylalanine ammonia lyase (PAL)

-

Ammonium carbonate buffer (pH adjusted with isotopic water if labeling is desired)

-

Isotopically enriched water (D₂O or HTO) for labeled synthesis

-

Reaction vessel

-

Incubator/shaker

-

HPLC system for purification and analysis

Procedure:

-

Prepare the reaction mixture by dissolving the halogenated (E)-cinnamic acid derivative in the ammonium carbonate buffer.

-

Add the phenylalanine ammonia lyase to the reaction mixture.

-

If isotopic labeling is desired, the buffer should be prepared with the corresponding isotopic water.[21]

-

Incubate the reaction mixture at the optimal temperature for PAL activity with gentle shaking.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.

-

Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding acid or by heat treatment).

-

Purify the halogenated L-phenylalanine derivative from the reaction mixture using preparative HPLC.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Thioflavin T (ThT) Assay for Amyloid Fibril Formation

This protocol describes a common method to monitor the kinetics of amyloid fibril formation of peptides containing halogenated phenylalanine derivatives.[4][20]

Objective: To assess the effect of phenylalanine halogenation on the aggregation kinetics of an amyloidogenic peptide.

Materials:

-

Lyophilized peptide containing the halogenated phenylalanine derivative

-

Ammonium acetate buffer (or other suitable buffer, pH 7.0)

-

Thioflavin T (ThT) stock solution

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

-

Orbital shaker

Procedure:

-

Prepare a stock solution of the peptide in the chosen buffer.

-

Prepare the ThT working solution by diluting the stock solution in the same buffer.

-

In each well of the microplate, mix the peptide solution with the ThT working solution to the final desired concentrations.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C in the plate reader.

-

Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 10 minutes), with a brief orbital shaking step before each measurement.

-

Record the fluorescence intensity over time.

-

Plot the fluorescence intensity versus time to obtain aggregation curves. The lag time for fibril formation can be determined from these curves.

Workflow for Synthesis and Biological Evaluation

Caption: General workflow for the development of halogenated phenylalanine derivatives.

Quantitative Data Summary

The following table summarizes key quantitative data from the literature, highlighting the impact of halogenation on biological activity.

| Derivative | Application | Key Finding | Quantitative Data | Reference |

| 4-Fluoro-Phe MMAF | Anticancer (ADC payload) | Marginally increased cytotoxicity compared to MMAF. | IC₅₀ (SKOV3 cells, 72h): 80 nM (vs. 110 nM for MMAF) | [23] |

| 3,5-Dibromo-L-tyrosine | Neuroprotection | Increased potency in depressing glutamatergic synaptic transmission. | IC₅₀ (mEPSC frequency): 127.5 µM | [13][15] |

| 3,5-Diiodo-L-tyrosine | Neuroprotection | Increased potency in depressing glutamatergic synaptic transmission. | IC₅₀ (mEPSC frequency): 104.6 µM | [13][15] |

| 4-Chloro-L-Phe | Enzyme Inhibition | Irreversible inhibitor of tryptophan hydroxylase. | - | [24][25] |

| Iodinated Phe Analogs | Amyloid Formation | Increased hydrophobicity accelerates aggregation. | Correlates with RP-HPLC retention times. | [4][20] |

| 2-Iodo-L-Phe | PET Imaging | High labeling yield for tumor imaging tracer. | >98% radiochemical yield | [10] |

Conclusion and Future Perspectives

Halogenated phenylalanine derivatives represent a versatile and powerful class of molecules with broad applications in research and drug development. The ability to rationally tune the physicochemical properties of phenylalanine through halogenation provides a clear path to optimizing biological activity, from enhancing drug-target interactions to modulating complex processes like protein aggregation. Future research will likely focus on the development of more selective and efficient synthetic methodologies, including enzymatic approaches, and the exploration of these derivatives in novel therapeutic areas. The continued integration of computational modeling with experimental studies will further accelerate the discovery and development of next-generation therapeutics and diagnostics based on halogenated phenylalanine scaffolds.

References

-

Palka, K., Podsadni, K., & Pająk, M. (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Kokotidou, C., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem. [Link]

-

Rosengren, A., et al. (2020). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. ACS Omega. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthetic Utility of Brominated Phenylalanine Derivatives. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Kokotidou, C., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem. [Link]

-

Martynyuk, A. E., et al. (2006). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke. [Link]

-

D'Alonzo, D., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. International Journal of Molecular Sciences. [Link]

-

Kokotidou, C., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ResearchGate. [Link]

-

D'Alonzo, D., et al. (2022). Natural and Synthetic Halogenated Amino Acids. MDPI Encyclopedia. [Link]

-

Smusz, S., et al. (2018). Amino Acid Hot Spots of Halogen Bonding: A Combined Theoretical and Experimental Case Study of the 5-HT7 Receptor. Journal of Medicinal Chemistry. [Link]

-

Pająk, M., et al. (2016). Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

NAGASE Group. (n.d.). Halogen Containing Amino Acids. NAGASE Group. [Link]

-

Doan, N.-D., et al. (2025). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters. [Link]

-

Matthews, M. L., et al. (2014). Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research. [Link]

-

Winnicka, E., et al. (2014). Enzymatic Synthesis of Halogen Derivatives of Aromatic Amino Acids Labeled with Hydrogen Isotopes. ResearchGate. [Link]

-

Martynyuk, A. E., et al. (2006). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. [Link]

-

Brilis, I. R., & Al-Masoudi, N. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

De Groot, T. J., et al. (2002). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Journal of Medicinal Chemistry. [Link]

-

Kinde, M. N., et al. (2020). Chemical tuning reveals a cation–π gating bridge between the voltage-sensor and pore domains in the Kv7.1 potassium channel. Proceedings of the National Academy of Sciences. [Link]

-

Brilis, I. R., & Al-Masoudi, N. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

Fels, L., et al. (2021). IMPACT OF FET-PET IMAGING IN SURVEILLANCE OF THERANOSTIC TREATMENT WITH 4-L-[131I]IODO-PHENYLALANINE ([131I]IPA) IN RELAPSED GLIOBLASTOMA PATIENTS. Neuro-Oncology. [Link]

-

Al-Warhi, T., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Phenylalanine Derivatives in Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Kinde, M. N., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

-

Lerman, L. (1949). The growth effect and toxicity of some halogen derivatives of the isomeric monohydroxyphenylalanines. Journal of Biological Chemistry. [Link]

-

Grol, C. J., & Rollema, H. (1974). Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine. Journal of Medicinal Chemistry. [Link]

-

Agarwal, V., et al. (2017). Specific Enzymatic Halogenation—From the Discovery of Halogenated Enzymes to Their Applications In Vitro and In Vivo. Chemical Reviews. [Link]

-

Glushakov, A. V., et al. (2006). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. [Link]

-

Wang, C., et al. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

ResearchGate. (2016). [68Ga]Radiolabelling of short peptide that has a pet imaging potential. ResearchGate. [Link]

-

Italia, J. S., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. [Link]

-

van der Laken, C. J., et al. (2007). Use of [I-121]-2-iodo-L-phenylalanine as a tumor imaging agent in two dogs with synovial cell sarcoma. Veterinary Radiology & Ultrasound. [Link]

-

Doudet, D. J., et al. (1991). Postinjection L-phenylalanine increases basal ganglia contrast in PET scans of 6-18F-DOPA. Journal of Nuclear Medicine. [Link]

-

Wang, C., et al. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Wang, C., et al. (2022). Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Camcı Eren, M., et al. (2025). Antiviral activities of phenylalanine derivatives carrying carboxylic acid bioisosteres against chikungunya and parainfluenza virus type 3. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nagase.com [nagase.com]

- 10. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P09.11.A IMPACT OF FET-PET IMAGING IN SURVEILLANCE OF THERANOSTIC TREATMENT WITH 4-L-[131I]IODO-PHENYLALANINE ([131I]IPA) IN RELAPSED GLIOBLASTOMA PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

- 16. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Tryptophan hydroxylase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

Unlocking Novel Protein Function: A Technical Guide to Engineering with 4-Chloro-3-fluoro-DL-phenylalanine

This in-depth technical guide is designed for researchers, scientists, and drug development professionals investigating the role of the non-canonical amino acid (ncAA) 4-Chloro-3-fluoro-DL-phenylalanine in protein engineering. By providing a comprehensive overview of its properties, incorporation methodologies, and analytical characterization, this document serves as a practical resource for harnessing the potential of this unique building block to create proteins with novel functions and therapeutic applications.

Introduction: The Power of Precision in Protein Engineering

The ability to incorporate non-canonical amino acids into proteins has revolutionized the field of protein engineering, offering a level of precision that transcends the limitations of the 20 canonical amino acids. These synthetic building blocks, with their diverse chemical functionalities, enable the design of proteins with enhanced stability, novel catalytic activities, and tailored binding affinities. Among the vast arsenal of ncAAs, halogenated phenylalanine analogs have emerged as powerful tools for probing and modulating protein structure and function. The introduction of halogens onto the phenyl ring can induce subtle yet significant changes in the electronic and steric properties of the amino acid, leading to profound effects on protein behavior.

This guide focuses on a particularly intriguing di-halogenated analog: 4-Chloro-3-fluoro-DL-phenylalanine. The presence of both chlorine and fluorine atoms on the phenyl ring offers a unique combination of properties, including altered hydrophobicity and the potential for halogen bonding, making it a valuable tool for fine-tuning protein characteristics. While direct literature on this specific di-halogenated phenylalanine is emerging, this guide will draw upon established principles and protocols for similar halogenated ncAAs to provide a robust framework for its application.

Physicochemical Properties and Rationale for Use

The strategic placement of both a chlorine and a fluorine atom on the phenylalanine ring imparts distinct physicochemical properties to 4-Chloro-3-fluoro-DL-phenylalanine, making it a compelling choice for protein engineering endeavors.

| Property | Description | Implication in Protein Engineering |

| Molecular Weight | 217.63 g/mol .[1] | The increased mass compared to phenylalanine can be a useful probe in mass spectrometry-based analysis. |

| Hydrophobicity | The halogen substituents increase the hydrophobicity of the side chain compared to phenylalanine. | Can be used to modulate hydrophobic interactions within the protein core or at protein-protein interfaces, potentially enhancing stability.[2] |

| Electronic Effects | Both chlorine and fluorine are electronegative, withdrawing electron density from the aromatic ring. This alters the electrostatic potential of the side chain. | Can influence cation-π interactions and other non-covalent interactions, allowing for the fine-tuning of binding affinities and catalytic activity.[3] |

| Halogen Bonding | The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms. | Offers a novel tool for designing specific intermolecular or intramolecular interactions to control protein folding and assembly. |

| ¹⁹F NMR Probe | The fluorine atom provides a sensitive nucleus for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. | Enables the study of local protein environment, conformational changes, and ligand binding without interference from other protein signals.[4][5] |

The rationale for employing 4-Chloro-3-fluoro-DL-phenylalanine lies in the ability to introduce these precise modifications to investigate and engineer protein behavior. For instance, its incorporation can be used to systematically probe the role of aromatic residues in protein stability and function, create novel binding pockets, or introduce a unique spectroscopic handle for biophysical studies.

Site-Specific Incorporation: The Amber Suppression Technology

The most powerful method for incorporating 4-Chloro-3-fluoro-DL-phenylalanine into a specific position within a protein is through amber codon suppression .[6][7] This technique hijacks the cellular translation machinery to read the UAG "amber" stop codon as a sense codon for the ncAA.

The Core Components: Orthogonal tRNA and Aminoacyl-tRNA Synthetase

Successful amber suppression relies on a pair of engineered biomolecules that are "orthogonal" to the host cell's own translational machinery. This means they function independently without cross-reacting with the endogenous tRNAs and synthetases.[7]

-

Orthogonal tRNA (o-tRNA): An engineered transfer RNA with an anticodon (CUA) that recognizes the UAG amber stop codon.[8]

-

Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered enzyme that specifically recognizes and attaches 4-Chloro-3-fluoro-DL-phenylalanine to the o-tRNA.[9][10]

This orthogonal pair ensures that only the desired ncAA is incorporated at the designated UAG codon.

Caption: Workflow of amber suppression for ncAA incorporation.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments involved in utilizing 4-Chloro-3-fluoro-DL-phenylalanine. These protocols are based on established methods for other ncAAs and should be optimized for the specific protein and experimental setup.

PART 1: In Vivo Incorporation in E. coli

This protocol outlines the expression of a target protein containing 4-Chloro-3-fluoro-DL-phenylalanine at a specific site in E. coli.

1. Plasmid Construction:

-

Target Gene Plasmid: The gene of interest should be cloned into an expression vector (e.g., pET series) with a suitable promoter (e.g., T7). A UAG amber stop codon must be introduced at the desired incorporation site using site-directed mutagenesis. The plasmid should also contain an affinity tag (e.g., His-tag) for purification.

-

Orthogonal Pair Plasmid: A separate, compatible plasmid (e.g., pEVOL) encoding the orthogonal tRNA-synthetase pair specific for 4-Chloro-3-fluoro-DL-phenylalanine is required.[7] If a specific synthetase is not available, one may need to be evolved or adapted from a synthetase for a structurally similar ncAA.

2. Transformation:

-

Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target gene plasmid and the orthogonal pair plasmid.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

3. Protein Expression:

-

Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of rich medium (e.g., Terrific Broth) supplemented with antibiotics with the overnight culture.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Simultaneously, add 4-Chloro-3-fluoro-DL-phenylalanine to the culture medium to a final concentration of 1 mM.

-

Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein folding and incorporation efficiency.

4. Cell Harvesting and Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

5. Protein Purification:

-

Purify the protein from the clarified lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) according to the manufacturer's protocol.[11]

-

Further purify the protein using size-exclusion chromatography if necessary.

PART 2: In Vitro Protein Synthesis

Cell-free protein synthesis (CFPS) offers a powerful alternative for incorporating ncAAs, providing greater control over the reaction environment.[12][13][14]

1. Preparation of Components:

-

Cell Extract: Prepare an S30 cell extract from an appropriate E. coli strain.

-

DNA Template: A linear DNA template or plasmid containing the target gene with the UAG codon under a T7 promoter.

-

Orthogonal tRNA and Synthetase: Purified o-tRNA and o-aaRS. The o-tRNA can be prepared by in vitro transcription.

-

Amino Acid Mix: A mixture of the 20 canonical amino acids, excluding phenylalanine, and supplemented with 4-Chloro-3-fluoro-DL-phenylalanine.

2. In Vitro Reaction Setup:

-

Combine the S30 extract, DNA template, amino acid mix, energy source (ATP, GTP), and the purified orthogonal tRNA and synthetase in a reaction tube.

-

Incubate the reaction at the optimal temperature (typically 30-37°C) for 2-4 hours.

3. Purification:

-

Purify the synthesized protein using affinity chromatography as described for the in vivo method.

Caption: In vivo workflow for ncAA incorporation.

Analytical Characterization

Thorough characterization of the purified protein is essential to confirm the successful incorporation of 4-Chloro-3-fluoro-DL-phenylalanine and to assess its impact on protein structure and function.

Mass Spectrometry

Mass spectrometry is the gold standard for verifying the precise mass of the modified protein, confirming the successful incorporation of the ncAA.

Protocol for Intact Protein Mass Analysis:

-

Prepare the purified protein sample in a solution compatible with electrospray ionization (ESI), typically containing 50% acetonitrile and 0.1% formic acid.[15]

-

Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

The expected mass of the protein will be the mass of the wild-type protein minus the mass of phenylalanine (165.19 g/mol ) plus the mass of 4-Chloro-3-fluoro-DL-phenylalanine (217.63 g/mol ) for each incorporation site.

Protocol for Peptide Mapping:

-

Digest the purified protein with a specific protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the peptide containing the ncAA and confirm its sequence and mass.

NMR Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool to probe the local environment of the incorporated 4-Chloro-3-fluoro-DL-phenylalanine.

Protocol for ¹⁹F NMR:

-

Prepare a concentrated sample of the purified, ¹⁹F-labeled protein in a suitable NMR buffer.

-

Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the fluorine signal will be sensitive to the local protein environment.

-

Changes in the ¹⁹F chemical shift upon ligand binding, protein-protein interaction, or conformational changes can provide valuable insights into protein function.[4]

Impact on Protein Properties: Expected Outcomes and Considerations

The incorporation of 4-Chloro-3-fluoro-DL-phenylalanine can have a range of effects on protein properties. While specific data for this ncAA is limited, we can extrapolate from studies on other halogenated phenylalanines.

| Property | Expected Impact | Rationale |

| Stability | Increased thermal and chemical stability is possible.[16] | The increased hydrophobicity of the side chain can enhance packing in the hydrophobic core. |

| Folding | Minimal perturbation to the overall fold is expected due to the relatively small size of the halogen atoms. | The isosteric nature of fluorine and the modest size of chlorine generally allow for accommodation within the protein structure.[2] |

| Catalytic Activity | Can be either enhanced or diminished depending on the specific role of the modified residue in the active site. | Altered electronic properties can affect substrate binding and transition state stabilization. |

| Binding Affinity | Can be modulated to either increase or decrease affinity for binding partners. | Changes in hydrophobicity and the potential for halogen bonding can alter the interaction interface. |

It is crucial to perform thorough functional and biophysical characterization of the engineered protein to understand the specific consequences of incorporating 4-Chloro-3-fluoro-DL-phenylalanine.

Conclusion and Future Perspectives

4-Chloro-3-fluoro-DL-phenylalanine represents a valuable addition to the protein engineer's toolkit. Its unique combination of steric and electronic properties, coupled with its utility as a ¹⁹F NMR probe, opens up new avenues for designing proteins with enhanced functionalities. While the development of a dedicated orthogonal synthetase for this specific ncAA will be a key enabler for its widespread adoption, the methodologies outlined in this guide provide a solid foundation for its immediate application. As our ability to rationally design and evolve orthogonal translation machinery improves, the routine incorporation of di-halogenated phenylalanines and other complex ncAAs will undoubtedly lead to the creation of novel biologics, advanced therapeutics, and a deeper understanding of the principles governing protein structure and function.

References

-

Al-Khafaji, M., Tnimov, Z., & Alexandrov, K. (2018). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Pharmacology, 9, 965. [Link]

- Bundy, B. C., & Swartz, J. R. (2010). Site-specific incorporation of p-propargyloxyphenylalanine in a cell-free synthesis system. Biotechnology and Bioengineering, 106(5), 759-767.

-

Danielson, E., Hamelberg, D., & Loria, J. P. (2015). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Methods in Enzymology, 565, 159-186. [Link]

-

Elsässer, B., & Wennemers, H. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Chemistry, 26(62), 14141-14146. [Link]

-

Gales, L., & Angulo, J. (2018). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Methods in enzymology, 565, 159–186. [Link]

- Goerke, A. R., & Swartz, J. R. (2009). Development of a cell-free protein synthesis platform for discerning apparent efficiencies of sense and nonsense suppression. Biotechnology and Bioengineering, 102(2), 400-416.

-

Kudo, F., Miyanaga, A., & Eguchi, T. (2018). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 19(6), 1775. [Link]

- Lajoie, M. J., Rovner, A. J., Goodman, D. B., Aerni, H.-R., Haimovich, A. D., Kuznetsov, G., … Church, G. M. (2013). Genomically Recoded Organisms Expand Biological Functions. Science, 342(6156), 357-360.

- Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806.

- Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188.

- O'Toole, E., & Miller, P. S. (2011). Protein engineering through in vivo incorporation of phenylalanine analogs. Current opinion in chemical biology, 15(2), 224–230.

-

Oza, J. P., Aerni, H.-R., Pirman, N. L., Barber, K. W., ter Haar, C. M., & Jewett, M. C. (2015). In vitro-Constructed Ribosomes Enable Multi-site Incorporation of Noncanonical Amino Acids into Proteins. Cell Chemical Biology, 22(12), 1621-1628. [Link]

-

Salwiczek, M., Vagt, T., & Koksch, B. (2012). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 8, 1459–1470. [Link]

-

Walls, A. C., D'Antonio, E. L., & Van Vranken, D. L. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-13. [Link]

- Wang, Q., Parrish, A. R., & Wang, L. (2009). Expanding the genetic code for biological studies. Chemistry & biology, 16(3), 323–336.

-

Wiltschi, B. (2017). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Methods in Molecular Biology, 1597, 1-16. [Link]

- Young, T. S., & Schultz, P. G. (2010). Beyond the 20 amino acids: expanding the genetic lexicon. Journal of biological chemistry, 285(15), 11039–11044.

-

Zhang, Y., Wang, F., & Li, X. (2017). Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon. ACS Synthetic Biology, 6(10), 1833-1840. [Link]

- Zimmerman, E. S., Heibeck, T. H., Gill, A., Li, X., Murray, C. J., Mad-Bondo, T., … Romesberg, F. E. (2014). A semi-synthetic organism with an expanded genetic alphabet.

- Zavialov, A. V., Mora, H., Buckingham, R. H., & Ehrenberg, M. (2002). Release of peptide promoted by the GGQ motif of class 1 release factors. Molecular cell, 10(4), 789–798.

- Young, T. S., Ahmad, I., Yin, J. A., & Schultz, P. G. (2010). An enhanced system for unnatural amino acid mutagenesis in E. coli. Journal of molecular biology, 395(2), 361–374.

-

Wang, Q., Sun, T., Xu, J., Shen, Z., Briggs, S. P., Zhou, D., & Wang, L. (2014). Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon. Angewandte Chemie International Edition, 53(44), 11845-11849. [Link]

-

University of California, San Diego. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]

-

University of Iowa. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]

-

Guo, J., Melançon, C. E., Lee, H. S., Groff, D., & Schultz, P. G. (2009). A rationally designed orthogonal synthetase for genetically encoded fluorescent amino acids. Angewandte Chemie International Edition, 48(48), 9148-9151. [Link]

-

Ngo, J. T., Schuman, E. M., & Tirrell, D. A. (2016). Initiating protein synthesis with noncanonical monomers in vitro and in vivo. Methods in Enzymology, 580, 19-41. [Link]

- Mehl, R. A., & Petersson, E. J. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization.

-

Galles, G. D., Infield, D. T., Mehl, R. A., & Ahern, C. A. (2021). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in enzymology, 654, 3–18. [Link]

- Wang, F., Robbins, S., Guo, J., Shen, M., & Schultz, P. G. (2010). The de novo engineering of pyrrolysyl-tRNA synthetase for genetic incorporation of L-phenylalanine and its derivatives. Molecular bioSystems, 7(3), 714–717.

- Chen, Y. J., & Gross, M. L. (2005). Mass spectrometry-based protein footprinting for high order structure analysis: fundamentals and applications. Journal of the American Society for Mass Spectrometry, 16(10), 1581–1590.

-

Zhang, W., & Chen, X. (2021). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. Chembiochem : a European journal of chemical biology, 22(16), 2603–2607. [Link]

-

Eybe, D. (2022). Selection of an Orthogonal tRNA Synthetase for Trifluoromethyl-phenylalanine in Methanomethylophilus Alvus System. Oregon State University. [Link]

-

Pham, T. A., D'Agostino, V. G., & Luchinat, E. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1133-1142. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 8. Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rationally designed orthogonal synthetase for genetically encoded fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 11. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.sg]

- 12. Initiating protein synthesis with noncanonical monomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. massspec.unm.edu [massspec.unm.edu]

- 16. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Studies on 4-Chloro-3-fluoro-DL-phenylalanine Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting preliminary cytotoxicity studies of 4-Chloro-3-fluoro-DL-phenylalanine (4-Cl-3-F-Phe), a synthetic halogenated derivative of the amino acid phenylalanine. Given the therapeutic interest in phenylalanine analogs, a thorough preclinical assessment of their cytotoxic profiles is essential. This document outlines a structured, multi-phase approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic investigations. It provides robust, validated protocols for key assays, including those for cell viability and apoptosis, and explains the scientific rationale behind experimental choices to ensure data integrity and reproducibility. The methodologies are designed to be self-validating, incorporating necessary controls and data analysis techniques. All procedural recommendations are grounded in established scientific principles and supported by authoritative references.

Introduction: The Rationale for Investigating 4-Chloro-3-fluoro-DL-phenylalanine

Phenylalanine analogs are a class of molecules with significant therapeutic potential, often explored as enzyme inhibitors, anti-cancer agents, or neurological modulators.[1][2] The addition of halogen atoms like chlorine and fluorine to the phenyl ring can significantly alter the compound's chemical and physical properties. These changes can enhance binding to target proteins, improve metabolic stability, or alter cellular uptake.[3] Specifically, the presence of both chloro and fluoro substituents in 4-Chloro-3-fluoro-DL-phenylalanine creates a unique chemical entity. The electron-withdrawing properties of these halogens can influence the molecule's interactions within biological systems. Therefore, a systematic evaluation of its cytotoxic potential is a critical initial step in the drug development process.[4][5][6] This guide provides the foundational experimental framework for such an investigation. While some halogenated phenylalanine derivatives have been studied for their effects on amyloid formation or as neuroprotective agents, the specific cytotoxic profile of 4-Cl-3-F-Phe is not extensively documented in publicly available literature.[7][8]

Experimental Workflow: A Phased Approach to Cytotoxicity Assessment

A logical, phased approach is crucial for efficiently characterizing the cytotoxic profile of a novel compound. The recommended workflow starts with a broad evaluation of cell viability across a range of concentrations and then moves to more specific mechanistic assays if significant cytotoxicity is observed.

Figure 2: A simplified overview of the major apoptotic signaling pathways.

Phase 3: Confirmation of Apoptotic Pathway

Based on the Annexin V/PI results, further experiments can confirm the involvement of specific apoptotic pathways.

Caspase Activation Assays

Caspases are proteases essential for apoptosis, with caspase-3 being a key executioner. [9][10]Assays like the Caspase-Glo® 3/7 Assay offer a sensitive way to measure caspase activity.

Principle: The assay uses a luminogenic substrate for caspase-3/7. Cleavage of this substrate produces a luminescent signal proportional to caspase activity. [9]

Western Blot Analysis of Apoptotic Proteins

Western blotting can measure the expression of key apoptotic proteins.

-

Intrinsic Pathway Markers:

-

Bcl-2 family proteins: The Bcl-2 family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate apoptosis. [11][12][13][14][15]An increased Bax/Bcl-2 ratio is indicative of apoptosis.

-

Cytochrome c: The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway. [16][17][18][19][20]This requires cellular fractionation to separate mitochondrial and cytosolic components.

-

-

Executioner Caspase:

-

Cleaved Caspase-3: Detecting the cleaved, active form of caspase-3 confirms the execution phase of apoptosis.

-

Trustworthiness and Self-Validation

To ensure the reliability of the results, every experiment must include:

-

Negative Control: Untreated cells to establish a baseline.

-

Vehicle Control: Cells treated with the compound's solvent to account for any solvent-induced effects.

-

Positive Control: A known inducer of cytotoxicity or apoptosis (e.g., staurosporine) to validate the assay.

All experiments should be performed in at least triplicate for reproducibility, with statistical analysis (e.g., t-test or ANOVA) to determine the significance of the findings.

Conclusion and Future Directions

This guide presents a foundational framework for the initial cytotoxic evaluation of 4-Chloro-3-fluoro-DL-phenylalanine. This phased approach, from broad screening to mechanistic studies, allows for a comprehensive and efficient characterization. Positive findings from these preliminary studies would justify further research, including identifying the specific molecular targets of 4-Cl-3-F-Phe, conducting in vivo toxicity studies, and evaluating the compound in more complex 3D cell culture models. A thorough understanding of a compound's cytotoxic profile is crucial for the preclinical development of safe and effective therapeutic agents.

References

-

Ducore, J. M., & McNamara, L. (1986). Effect of alpha-difluoromethylornithine on L-phenylalanine mustard-induced cytotoxicity and DNA interstrand cross-linking in a human cell line in vitro. Cancer Research, 46(3), 1068–1072. [Link]

-

Goldstein, J. C., Muñoz-Pinedo, C., Ricci, J. E., et al. (2005). Cytochrome c is released in a single step during apoptosis. Cell Death and Differentiation, 12(5), 453–462. [Link]

-

Kagiyama, T., Glushakov, A. V., Sumners, C., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1192–1196. [Link]

-

KEGG. (2025). KEGG PATHWAY Database. [Link]

-

Leber, B., & Andrews, D. W. (1999). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1441(2-3), 185-197. [Link]

-

Majumder, S., et al. (2022). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 17(7), 657-671. [Link]

-

Moldovan, L., et al. (2023). Caspases activity assay procedures. Methods, 217, 100-110. [Link]

-

Ribeiro, F. S., et al. (2013). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Aging and disease, 4(5), 298–307. [Link]

-

Riss, T. L., et al. (2019). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 725-736. [Link]

-

Robertson, J. D., et al. (2003). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. Cell Death & Differentiation, 10, 239-251. [Link]

-

Sharma, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(2), 1-10. [Link]

-

Singh, R., & Kumar, A. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. Molecular Pharmaceutics, 18(8), 3144–3153. [Link]

-

Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47–59. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Preclinical Research Services [pharmtoxglp.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. experts.umn.edu [experts.umn.edu]

- 19. Apoptosis - Wikipedia [en.wikipedia.org]

- 20. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Discovery and Synthesis of Novel Fluorinated Phenylalanine Analogs

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for enhancing pharmacological profiles.[1][2] The substitution of hydrogen with fluorine, an element of similar size yet vastly different electronegativity, can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences.[3][4] These modifications frequently translate into improved pharmacokinetics, enhanced target selectivity, and increased resistance to metabolic degradation, making fluorination an indispensable strategy in the development of novel therapeutics.[1] This guide provides an in-depth exploration of the discovery and synthesis of fluorinated phenylalanine analogs, a class of non-canonical amino acids that have garnered significant attention for their potential to revolutionize peptide and protein-based drug design.[5]

The Rationale for Phenylalanine Fluorination: A Physicochemical Perspective

The introduction of fluorine into the phenylalanine scaffold is not a mere substitution but a strategic maneuver to imbue the amino acid with unique and advantageous properties. The strong carbon-fluorine bond and the high electronegativity of fluorine are central to these effects.[3]

-

Modulation of Electronic Properties: Fluorine's potent electron-withdrawing nature can significantly alter the electronic distribution within the phenyl ring, influencing pKa values and modifying cation-π interactions, which are often crucial for receptor binding.

-

Enhanced Hydrophobicity: The incorporation of fluorine generally increases the hydrophobicity of the amino acid side chain, which can enhance protein stability and influence protein-protein or protein-ligand interactions.[6]

-

Metabolic Stability: The C-F bond is exceptionally stable and resistant to enzymatic cleavage, thus imparting metabolic stability to peptides and proteins at positions susceptible to degradation.[5][7]

-

Conformational Control: Fluorine substitution can introduce subtle steric and electronic effects that favor specific side-chain conformations, thereby influencing the secondary structure of peptides and proteins.

-

¹⁹F NMR Probe: The fluorine-19 nucleus possesses a nuclear spin of ½ and 100% natural abundance, making it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] This allows for detailed studies of protein structure, dynamics, and ligand binding without the need for isotopic labeling.[8][10][11]

Table 1: Impact of Fluorination on Phenylalanine Properties

| Property | Effect of Fluorination | Implication in Drug Design |

| pKa | Decrease in the acidity of the carboxylic acid and basicity of the amino group | Altered ionization state at physiological pH, affecting solubility and receptor interaction. |

| Lipophilicity (logP) | Increase | Improved membrane permeability and potential for enhanced binding to hydrophobic pockets. |

| Metabolic Stability | Increased resistance to enzymatic degradation | Prolonged in vivo half-life of peptide-based drugs. |

| Conformation | Can induce specific rotameric preferences | Control over peptide and protein secondary structure. |

| Cation-π Interactions | Weakened | Modulation of binding affinity to receptors where these interactions are critical. |

Synthetic Strategies for Fluorinated Phenylalanine Analogs

The synthesis of fluorinated phenylalanine analogs is a multifaceted challenge that has been addressed through a variety of innovative chemical strategies. The choice of method depends on the desired position and number of fluorine atoms, as well as the required stereochemistry.

Electrophilic Fluorination of the Aromatic Ring

Direct fluorination of the electron-rich phenyl ring is a common strategy. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for their relative safety and efficacy.[12][13][14]

-

Protection: The amino and carboxyl groups of L-phenylalanine are protected, typically as the N-Boc and methyl ester derivatives, to prevent side reactions.

-

Fluorination: The protected phenylalanine is dissolved in a suitable solvent, such as acetonitrile or trifluoroacetic acid.

-

Selectfluor® (1.1 equivalents) is added portion-wise to the solution at room temperature.

-

The reaction is stirred for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., trifluoroacetic acid for the Boc group and saponification for the methyl ester) to yield 4-fluoro-L-phenylalanine.

Caption: Workflow for the synthesis of 4-Fluoro-L-phenylalanine.

Asymmetric Synthesis via Chiral Auxiliaries

Achieving high enantiomeric purity is critical for pharmaceutical applications. Asymmetric synthesis using chiral auxiliaries, such as Ni(II) complexes of Schiff bases, provides a powerful method for preparing enantiomerically enriched fluorinated phenylalanines.[15][16][17][18][19]

-

Complex Formation: A chiral Ni(II) complex is formed from a Schiff base derived from a chiral amine (e.g., (S)-2-N-(N'-benzylprolyl)aminobenzophenone) and glycine.[18]

-

Alkylation: The Ni(II) complex is deprotonated with a base (e.g., sodium hydroxide or DBU) in an aprotic solvent like DMF or acetonitrile.[15][18] The resulting nucleophile is then alkylated with a fluorinated benzyl halide (e.g., 2-fluorobenzyl chloride).[16]

-

Diastereomer Separation: The resulting diastereomeric complexes are separated by column chromatography.

-

Hydrolysis and Deprotection: The desired diastereomer is hydrolyzed under acidic conditions (e.g., HCl in DME) to release the enantiomerically pure fluorinated phenylalanine.[15]

Caption: Asymmetric synthesis of (S)-o-Fluorophenylalanine.

Nucleophilic Fluorination

Nucleophilic fluorination is a versatile strategy, particularly for introducing fluorine at the β-position of the amino acid side chain. Reagents like XtalFluor-E® are effective for the deoxofluorination of β-hydroxy-α-amino esters.[5][20]

-

Substrate Synthesis: An enantiopure anti-α-hydroxy-β-amino ester is prepared, for example, through diastereoselective aminohydroxylation of an α,β-unsaturated ester.[20]

-

Deoxofluorination: The α-hydroxy-β-amino ester is treated with XtalFluor-E® and a base such as triethylamine trihydrofluoride (Et₃N·3HF) in a chlorinated solvent.[4][20] This proceeds via a stereospecific rearrangement involving an aziridinium ion intermediate.[5]

-

Deprotection: The resulting β-fluoro-α-amino ester is deprotected to yield the final anti-β-fluorophenylalanine.[20]

Enzymatic and Biocatalytic Approaches

Enzymatic methods offer high stereoselectivity under mild reaction conditions. Phenylalanine aminomutase (PAM), for instance, can catalyze the amination of fluorinated (E)-cinnamic acids to produce both (R)-fluoro-β-phenylalanines and (S)-fluorophenylalanines with excellent enantioselectivity.[5][21]

-

Substrate Preparation: (E)-p-fluorocinnamic acid is prepared.

-

Enzymatic Reaction: The substrate is incubated with Phenylalanine Aminomutase (PAM) from Taxus chinensis in the presence of ammonia.[5]

-

Product Isolation: The reaction mixture is typically purified using ion-exchange chromatography to isolate the desired (S)-p-fluorophenylalanine.

Advanced Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, provide a powerful means to construct the fluorinated phenylalanine backbone. This approach involves the coupling of an organozinc reagent derived from a protected iodoalanine with a fluorinated aryl halide.[5][9] Palladium-catalyzed C-H activation has also been employed for the direct fluorination of unactivated C(sp³)–H bonds in phenylalanine derivatives.[22][23]

Synthesis of Trifluoromethylated Phenylalanine Analogs

The synthesis of analogs containing a trifluoromethyl (CF₃) group presents unique challenges. Strategies often involve the use of trifluoromethylating reagents or the construction of the amino acid from a trifluoromethyl-containing building block, for instance, through a Negishi cross-coupling.[7][24]

Characterization and Purification

Spectroscopic Analysis: The Power of ¹⁹F NMR

¹⁹F NMR spectroscopy is an invaluable tool for the characterization of fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint for each analog.[8] In protein studies, ¹⁹F NMR can be used to monitor conformational changes, protein folding, and ligand binding.[8]

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorophenylalanines

| Analog | Position of Fluorine | Typical ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃) |

| Monofluorophenylalanine | ortho | -110 to -120 |

| meta | -112 to -116 | |

| para | -115 to -125 | |

| Trifluoromethylphenylalanine | meta or para | -60 to -65 |

Note: Chemical shifts can vary depending on the solvent and the electronic nature of other substituents.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for the purification of fluorinated phenylalanine analogs and peptides containing them. The increased hydrophobicity of fluorinated analogs typically leads to longer retention times.[1] For highly hydrophobic compounds, modification of the mobile phase with solvents like n-propanol or isopropanol and the use of shallower gradients can improve separation.[1]

-

Column: C18 or a more hydrophobic column (e.g., C8, C4, or Phenyl for highly retentive compounds).[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the compound of interest. The gradient slope should be optimized for the specific analog.

-

Detection: UV detection, typically at 214 nm and 254 nm.